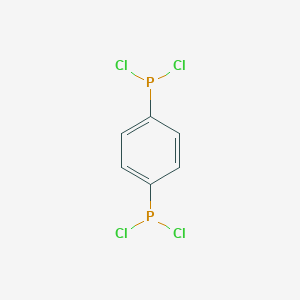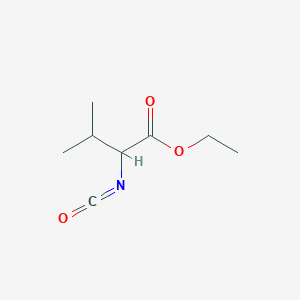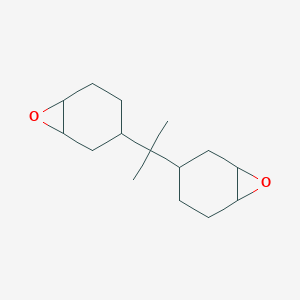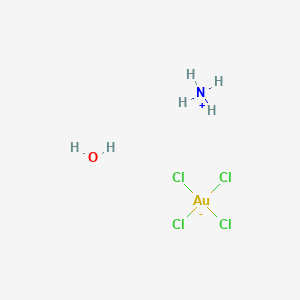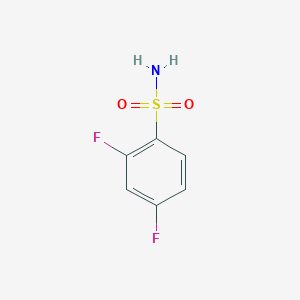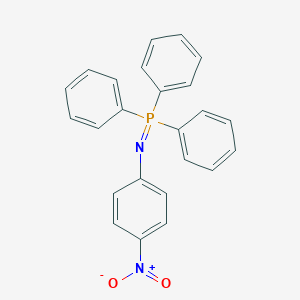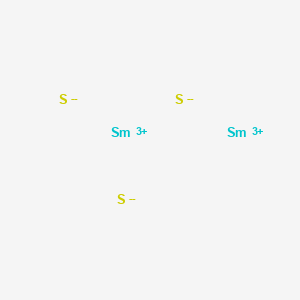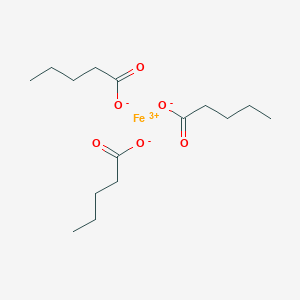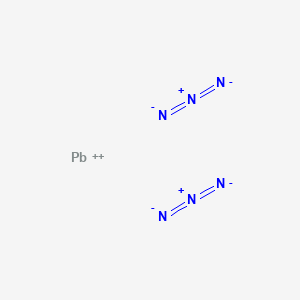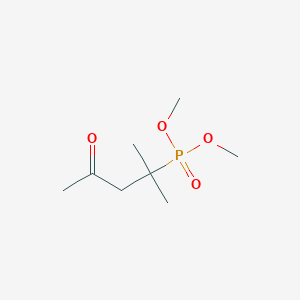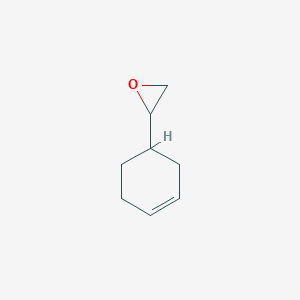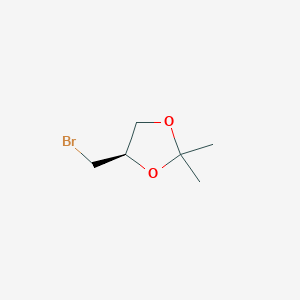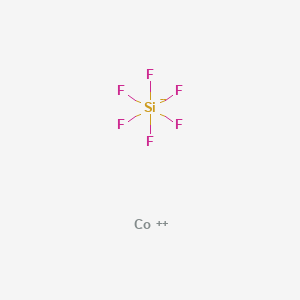
Cobalt silicofluoride
準備方法
Synthetic Routes and Reaction Conditions: Cobalt silicofluoride can be synthesized through the reaction of cobalt(II) fluoride with silicon tetrafluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CoF2+SiF4→CoSiF6
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to optimize yield and purity. The use of high-purity reactants is essential to minimize impurities in the final product .
化学反応の分析
Types of Reactions: Cobalt silicofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt complexes with different ligands.
科学的研究の応用
Cobalt silicofluoride has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in fluorination and C-F bond activation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Environmental Science: It is investigated for its role in environmental remediation processes.
作用機序
The mechanism of action of cobalt silicofluoride involves its ability to interact with various molecular targets. In catalysis, it facilitates the activation of C-F bonds through its unique electronic properties. In biomedicine, it can interact with biological molecules, potentially serving as a contrast agent in imaging techniques .
類似化合物との比較
Cobalt Fluoride (CoF₂): Similar in structure but lacks the silicon component.
Silicon Tetrafluoride (SiF₄): Contains silicon and fluorine but no cobalt.
Cobalt Chloride (CoCl₂): Another cobalt compound with different chemical properties.
Uniqueness: Cobalt silicofluoride is unique due to its combination of cobalt and silicon within the same compound, providing distinct chemical and physical properties that are not observed in its individual components .
特性
IUPAC Name |
cobalt(2+);hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWWKUOLIOJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545422 | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12021-67-9, 12021-68-0 | |
| Record name | Silicate(2-), hexafluoro-, cobalt(2+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12021-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt hexafluorosilicate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What role does cobalt silicofluoride play in concrete formulations, and what are its potential benefits?
A1: this compound acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds, such as sodium silicate or potassium silicate, to achieve this effect. [, ] While the exact mechanism is not elaborated upon in these papers, the combination of silicofluorides and silicates likely contributes to the formation of denser, less permeable concrete, enhancing its resistance to water penetration. This enhanced water-tightness can lead to more durable and longer-lasting concrete structures.
Q2: Are there other chemical compounds similar to this compound used for the same purpose?
A2: Yes, the research papers mention several other silicofluoride compounds that can be used as alternatives to this compound in concrete formulations. These include zinc silicofluoride, copper silicofluoride, magnesium silicofluoride, nickel silicofluoride, lithium silicofluoride, and iron silicofluoride. [, ] These compounds, along with this compound, are often used interchangeably depending on factors such as cost, availability, and specific performance requirements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


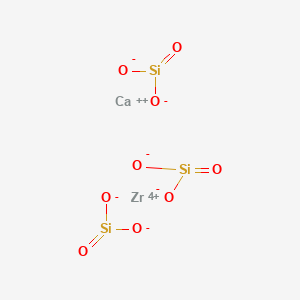
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
